molecular formula C16H16N2O2 B5877191 N-BENZYL-4-ACETAMIDOBENZAMIDE

N-BENZYL-4-ACETAMIDOBENZAMIDE

Cat. No.: B5877191
M. Wt: 268.31 g/mol
InChI Key: IWJDYXXSVTUAGF-UHFFFAOYSA-N
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Description

N-BENZYL-4-ACETAMIDOBENZAMIDE is a chemical compound of significant interest in medicinal chemistry research, designed for laboratory investigation purposes. Its structure incorporates two prominent pharmacophores: a benzamide and an acetamide group, both of which are frequently found in molecules active in neurological and pharmacological studies. Benzamide derivatives are extensively investigated as potential multi-targeted agents for complex neurodegenerative diseases. Research indicates that such compounds can exhibit potent inhibitory activity against key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) , which are important targets in Alzheimer's disease research . Some benzamide-based inhibitors have shown activity in the nanomolar range, highlighting the value of this chemical scaffold in developing new therapeutic hypotheses . Simultaneously, the acetamide moiety is a key structural feature in commonly used analgesic and antipyretic medications. Current research focuses on designing novel acetamide analogs that retain analgesic efficacy while demonstrating an improved safety profile, particularly by mitigating hepatotoxicity risks associated with some existing treatments . The structural features of this compound make it a compelling candidate for researchers exploring these avenues. This product is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(19)18-15-9-7-14(8-10-15)16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJDYXXSVTUAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Benzyl-4-Acetamidobenzamide

Established routes to this compound typically involve either the direct coupling of its immediate precursors or a multi-step sequence involving the modification of functional groups on a pre-formed benzamide (B126) core.

The most direct method for synthesizing this compound is through the amidation reaction between 4-acetamidobenzoic acid and benzylamine (B48309). This transformation generally requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A variety of coupling agents have been developed for this purpose, each with its own mechanism and applications.

Common strategies include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Another class of effective coupling agents is the uronium/guanidinium salts, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and mild reaction conditions. walisongo.ac.id The choice of solvent is also crucial, with dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) being commonly used.

The general reaction is as follows: 4-acetamidobenzoic acid + benzylamine --(Coupling Agent)--> this compound

Coupling Agent/MethodTypical ConditionsKey Features
Acid Chloride 4-acetamidobenzoic acid is first converted to 4-acetamidobenzoyl chloride using SOCl₂ or (COCl)₂. The acid chloride then reacts with benzylamine, often with a base like pyridine or triethylamine. walisongo.ac.idyoutube.comA traditional and effective method, but generates HCl as a byproduct, requiring a stoichiometric amount of base. walisongo.ac.id
DCC/HOBt Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), Room Temperature.Widely used in peptide synthesis; the dicyclohexylurea byproduct can be difficult to remove.
HATU/DIPEA DMF, Room Temperature.Highly efficient, rapid reactions with minimal side products; often used for sterically hindered substrates. walisongo.ac.id
Boric Acid Catalysis High temperature (e.g., 110 °C in toluene) with azeotropic removal of water. walisongo.ac.idorgsyn.orgAn environmentally benign and cost-effective catalytic method that avoids stoichiometric activators. orgsyn.org

An alternative and highly versatile pathway involves building the molecule through a series of functional group transformations on a simpler aromatic precursor. A common starting material for this route is 4-nitrobenzoic acid.

The sequence typically proceeds as follows:

Amidation: 4-nitrobenzoic acid is first coupled with benzylamine to form N-benzyl-4-nitrobenzamide. This step uses the same amidation strategies described previously.

Nitro Group Reduction: The nitro group of N-benzyl-4-nitrobenzamide is then reduced to a primary amino group to yield N-benzyl-4-aminobenzamide. This is a critical transformation in the synthesis of aromatic amines. nih.gov A variety of methods are available for this reduction, with catalytic hydrogenation being a common choice due to its clean nature. commonorganicchemistry.com Other methods include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) which offer good chemoselectivity. commonorganicchemistry.comjove.com The choice of reducing agent is important to avoid affecting other functional groups, such as the amide bond. jove.com

Acetylation: The final step is the acetylation of the newly formed amino group. This is typically achieved by reacting N-benzyl-4-aminobenzamide with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product, this compound.

This multi-step approach allows for the synthesis of various derivatives by modifying the intermediate compounds.

TransformationReagents and ConditionsPurpose
Nitro Reduction H₂, Pd/C, Ethanol or Ethyl AcetateCatalytic hydrogenation is often the method of choice for its high efficiency and clean workup. commonorganicchemistry.com
Fe or Zn powder, Acetic Acid or HClA mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
SnCl₂Provides a mild reduction that is tolerant of many other functional groups. commonorganicchemistry.comjove.com
Acetylation Acetic Anhydride, Pyridine or TriethylamineA standard and efficient method for converting a primary amine to an acetamide (B32628).
Acetyl Chloride, BaseA more reactive acetylating agent, used under similar conditions.

The this compound molecule itself is achiral and therefore does not require stereoselective synthesis. However, the principles of stereoselective synthesis would become relevant if chiral centers were present in either the benzylamine or the 4-acetamidobenzoic acid precursors. In such hypothetical cases, the primary goal would be to preserve the existing stereochemistry throughout the synthetic sequence.

For instance, if a chiral, substituted benzylamine were used, the amidation reaction conditions would need to be mild enough to prevent racemization of the chiral center. Modern coupling reagents like HATU are generally well-suited for this purpose as they operate at room temperature and under neutral or slightly basic conditions. Similarly, if the carboxylic acid precursor contained a stereocenter, harsh conditions that could lead to epimerization would need to be avoided. The development of reliable catalytic methodologies is crucial for preparing enantiomerically pure amines and other chiral building blocks. acs.org

Novel and Optimized Synthetic Routes

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods. These principles are applicable to the synthesis of this compound.

Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com For the synthesis of this compound, several green strategies can be implemented.

One prominent approach is the use of catalytic direct amidation, which avoids the poor atom economy of traditional coupling reagents. walisongo.ac.id Boric acid, for example, serves as an inexpensive and low-toxicity catalyst for the direct condensation of carboxylic acids and amines, releasing only water as a byproduct. orgsyn.org This reaction is typically run at elevated temperatures in a solvent like toluene (B28343) to remove water via a Dean-Stark trap. walisongo.ac.id

Another green approach is the use of alternative reaction media. Deep Eutectic Solvents (DES) are emerging as sustainable alternatives to volatile organic solvents, sometimes acting as both the solvent and catalyst. nih.gov Furthermore, solvent-free reactions, often assisted by microwave irradiation, can dramatically reduce reaction times and energy consumption while minimizing solvent waste. rsc.org A paper-based platform has also been explored for squaramide synthesis, showcasing an innovative method that avoids complex equipment and purification steps. rsc.org

Green ApproachExampleAdvantages
Catalytic Condensation Boric acid catalyzed reaction between 4-acetamidobenzoic acid and benzylamine. walisongo.ac.idorgsyn.orgHigh atom economy, low catalyst toxicity, water is the only byproduct.
Microwave-Assisted Synthesis Reaction of precursors under solvent-free microwave irradiation. rsc.orgReduced reaction times, lower energy consumption, minimized solvent use.
Alternative Solvents Use of Deep Eutectic Solvents (DES) as the reaction medium. nih.govBiodegradable, low volatility, can enhance reaction rates.

The development of novel catalysts is a cornerstone of modern organic synthesis. For benzamide synthesis, various catalytic systems have been explored to improve the efficiency of the amidation step. Lewis acids have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. For example, Nb₂O₅ has demonstrated high activity and reusability as a heterogeneous Lewis acid catalyst for a range of carboxylic acids and amines. researchgate.net Zirconium(IV) chloride (ZrCl₄) is another effective catalyst for this transformation. core.ac.uk

In the context of the multi-step synthesis, catalytic methods are particularly well-established for the nitro reduction step. Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid in place of hydrogen gas, offers a safer alternative for laboratory-scale reductions. organic-chemistry.org Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for both direct hydrogenation with H₂ and transfer hydrogenation. commonorganicchemistry.comorganic-chemistry.org These catalytic methods are generally preferred over stoichiometric metal/acid reductions due to milder conditions and easier product purification.

One-Pot and Multicomponent Reaction Strategies

The synthesis of this compound can be envisioned through one-pot or multicomponent reaction (MCR) strategies, which offer advantages in terms of efficiency, reduced waste, and operational simplicity. While specific literature detailing a one-pot synthesis for this exact molecule is not abundant, the principles of MCRs, such as the Ugi or Passerini reactions, provide a framework for its potential assembly from simpler precursors.

A plausible multicomponent approach would involve the reaction of 4-acetamidobenzoic acid, benzylamine, an isocyanide, and an aldehyde in a single vessel. The Ugi four-component reaction (Ugi-4CR), for instance, is a powerful tool for creating dipeptide-like scaffolds and has been used to synthesize a variety of N-substituted amide structures. abq.org.br In a hypothetical Ugi reaction for this compound, 4-acetamidobenzoic acid would serve as the carboxylic acid component and benzylamine as the amine component. These would react with an isocyanide and a simple aldehyde (like formaldehyde) to generate the target amide backbone. The efficiency of such MCRs often depends on the careful selection of starting materials and reaction conditions to favor the desired product. mdpi.comorganic-chemistry.org

Another streamlined approach is the one-pot oxidative amidation, which can form amides directly from aldehydes and amines. For instance, a model reaction forming N-benzylbenzamide involves the initial reaction of benzylamine with an activating agent, followed by the addition of a catalyst, the corresponding aldehyde (benzaldehyde), and an oxidant. nih.gov Applying this to the target molecule, 4-acetamidobenzaldehyde could theoretically be reacted with benzylamine in a one-pot setup using a suitable catalyst and oxidant to yield this compound.

Furthermore, the development of one-pot syntheses for related N-benzyl sulfonamides suggests the feasibility of similar strategies for benzamides. nsf.gov These methods often rely on conducting sequential reactions in a single flask, such as the formation of a primary amide followed by in-situ benzylation, which could be adapted for the synthesis of this compound from 4-acetamidobenzamide (B3061160). nsf.gov

Mechanistic Studies of Synthetic Reactions

Detailed Reaction Mechanisms (e.g., Nucleophilic Acyl Substitution, Reductive Amination)

The primary mechanism for the formation of this compound from its most common precursors, 4-acetamidobenzoic acid and benzylamine, is nucleophilic acyl substitution . This fundamental reaction class is central to the synthesis of amides from carboxylic acids or their derivatives. pearson.com

The reaction can proceed via several pathways depending on the activation method for the carboxylic acid:

From 4-Acetamidobenzoic Acid (with a coupling agent): The carboxylic acid is first activated by a coupling agent (e.g., a carbodiimide like DCC). This forms a highly reactive O-acylisourea intermediate. Benzylamine, acting as a nucleophile, then attacks the carbonyl carbon of this activated intermediate. A tetrahedral intermediate is formed, which subsequently collapses, eliminating the dicyclohexylurea (DCU) byproduct and forming the stable amide bond of this compound.

From 4-Acetamidobenzoyl Chloride: A more reactive starting material is the acyl chloride derivative. The reaction mechanism with benzylamine is direct and typically rapid. The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of 4-acetamidobenzoyl chloride. pearson.com This addition step breaks the carbonyl π-bond, creating a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A final deprotonation step, often by another molecule of benzylamine (if used in excess) or a mild base, yields the final this compound product and a hydrochloride salt. pearson.com This process is a form of bimolecular nucleophilic substitution (SN2) at the acyl carbon. youtube.com

The table below outlines the key steps in the nucleophilic acyl substitution mechanism for the reaction between 4-acetamidobenzoyl chloride and benzylamine.

StepDescriptionIntermediate/Product
1 Nucleophilic Attack Benzylamine attacks the carbonyl carbon of 4-acetamidobenzoyl chloride.
2 Formation of Tetrahedral Intermediate A transient tetrahedral intermediate is formed.
3 Collapse of Intermediate The intermediate collapses, reforming the carbonyl bond and expelling the chloride ion.
4 Deprotonation A base (e.g., excess benzylamine) removes a proton from the nitrogen atom.
Final Product Formation This compound is formed.

This interactive data table summarizes the key mechanistic steps.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound, particularly when starting from the less reactive 4-acetamidobenzoic acid.

Coupling Agents/Activators: In the direct amidation of a carboxylic acid with an amine, catalysts, more accurately described as coupling agents or activators, are essential. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by benzylamine.

Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) is a classic example of a coupling agent used in amide synthesis. nih.gov It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium Salts: Another effective method involves the in-situ generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618). nih.gov These salts act as powerful activating agents for the carboxylic acid, generating an acyloxy-phosphonium species that reacts swiftly with the amine. nih.gov

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide bond formation. Enzymes like N-substituted formamide deformylase have been shown to catalyze the reverse reaction of hydrolysis—the synthesis of N-benzyl carboxamides from benzylamine and a corresponding acid. nih.govnih.gov While this has been demonstrated for simpler acids like acetic and propionic acid, the principle could potentially be applied to 4-acetamidobenzoic acid under optimized conditions. The enzyme's active site would facilitate the ordered binding of the acid first, followed by benzylamine, to promote the formation of the amide bond. nih.gov

The following table compares different catalytic approaches for the synthesis.

Catalyst/MethodRoleAdvantage
Carbodiimides (DCC)Activates carboxylic acidWell-established, effective
Phosphonium SaltsActivates carboxylic acidHigh yields, room temperature
EnzymesBiocatalysisHigh selectivity, green chemistry

This interactive data table compares various catalytic strategies.

Solvent Effects and Reaction Kinetics

Solvent Polarity and Type:

Aprotic Solvents: Solvents like acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dichloromethane (DCM) are commonly used for amide coupling reactions. nih.govorgsyn.org They are effective at dissolving the organic reactants without interfering with the reaction. The use of Cyrene™, a bio-based dipolar aprotic solvent, has also been shown to be effective for amide synthesis from acid chlorides and amines, sometimes allowing for direct precipitation of the product. bath.ac.uk

Protic Solvents: Protic solvents like alcohols are generally avoided in reactions involving highly reactive intermediates like acyl chlorides, as the solvent can compete with the amine nucleophile, leading to ester formation as a byproduct.

Polar Aprotic Solvents (DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are strong hydrogen bond acceptors and can stabilize charged intermediates, such as the carbamic acid formed from the reaction of benzylamine with CO2. mdpi.com This stabilizing effect can be beneficial in certain reaction pathways.

Reaction Kinetics: The rate of amide formation is highly dependent on the reactivity of the carboxylic acid derivative and the nucleophilicity of the amine. The reaction of an acyl chloride with benzylamine is typically very fast. In contrast, the direct coupling of a carboxylic acid requires activation, and the kinetics will be dependent on the rate of formation of the activated intermediate.

Solvent choice can also influence reaction rates by affecting the energy of the transition state. For related nucleophilic substitution reactions, such as the solvolysis of benzyl (B1604629) chlorides, the solvent composition directly influences whether the mechanism is stepwise (through a carbocation intermediate) or concerted. nih.gov While amide formation does not typically proceed through a free carbocation, the solvent's ability to stabilize the charged tetrahedral intermediate can lower the activation energy and accelerate the reaction. For example, using a two-phase system of an aqueous base and an organic solvent like THF has been shown to increase yields and shorten reaction times in the synthesis of related sulfonamides. nsf.gov

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Analysis for Fine Structure Determination

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of N-benzyl-4-acetamidobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. For the related compound 4-Amino-N-benzyl-benzamide , the ¹H NMR spectrum (400 MHz, CDCl₃) shows signals for the benzyl (B1604629) protons and the aromatic protons on the benzamide (B126) ring. rsc.org Specifically, the methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a doublet, while the aromatic protons present as multiplets in their respective regions. rsc.orgchemicalbook.com The amide protons (NH) would appear as broad singlets. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In related N-benzylbenzamide structures, the carbonyl carbon of the amide group shows a characteristic signal. rsc.org The carbons of the two aromatic rings and the methylene carbon of the benzyl group would also have distinct chemical shifts. rsc.orgrsc.org

2D-NMR and NOESY: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. scielo.br A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons, helping to define the molecule's preferred conformation in solution. scielo.br

¹H NMR Data for a Related Compound: 4-Amino-N-benzyl-benzamide rsc.org
Chemical Shift (δ, ppm) Assignment
7.56 – 7.65 (m, 2H)Aromatic Protons
7.21 – 7.38 (m, 5H)Aromatic Protons (Benzyl)
6.60 (d, J = 8.7 Hz, 2H)Aromatic Protons
6.44 (bs, 1H)Amide Proton (NH)
4.58 (d, J = 5.7 Hz, 2H)Methylene Protons (CH₂)
3.99 (bs, 2H)Amine Protons (NH₂)
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Data for a Related Compound: 4-Amino-N-benzyl-benzamide rsc.org
Chemical Shift (δ, ppm) Assignment
167.1Carbonyl Carbon (C=O)
149.7Aromatic Carbon
138.6Aromatic Carbon
128.7Aromatic Carbon
128.6Aromatic Carbon
127.8Aromatic Carbon
127.3Aromatic Carbon
123.7Aromatic Carbon
114.0Aromatic Carbon
43.8Methylene Carbon (CH₂)
Solvent: CDCl₃, Frequency: 101 MHz

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the characteristic vibrational modes of the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the amide groups, C=O stretching of both the benzamide and acetamido functionalities, and C-H stretching from the aromatic and methylene groups. rsc.org For the related compound 4-Amino-N-benzyl-benzamide , IR spectra show distinct peaks for N-H, C=O, and aromatic C-H vibrations. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. scielo.brresearchgate.net

Characteristic IR Absorption Bands for Related Structures rsc.org
Frequency (cm⁻¹) Vibrational Mode
3442, 3344N-H Stretch (Amine)
3237N-H Stretch (Amide)
1635C=O Stretch (Amide)
1597, 1537, 1502Aromatic C=C Bending

Electronic Spectroscopy (UV-Vis, ECD)

Electronic spectroscopy provides insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the π-electron systems of the aromatic rings. The presence of two chromophores, the benzamide and the acetamidophenyl groups, would result in characteristic absorption maxima. The exact position of these maxima can be influenced by solvent polarity.

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy is a powerful technique to determine the absolute configuration. If this compound were resolved into its enantiomers or crystallized in a chiral space group, ECD would be an invaluable tool for its stereochemical assignment.

Mass Spectrometry (High-Resolution ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI): HRMS-ESI would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For the related precursor 4-Amino-N-benzyl-benzamide , the calculated mass for the [M+H]⁺ ion is 227.1184 and for the [M+Na]⁺ ion is 249.1004. rsc.org The fragmentation pattern observed in the MS/MS spectrum would further confirm the molecular structure by showing the loss of characteristic fragments, such as the benzyl group or the acetamido group. scielo.br

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The molecular structure of this compound possesses several functional groups capable of engaging in significant intermolecular interactions, which are critical in dictating its solid-state assembly. The primary interactions expected are hydrogen bonds and pi-stacking.

Pi-Stacking: The compound features two aromatic rings—the benzyl ring and the 4-acetamidobenzamide (B3061160) ring system. These rings can interact through pi-pi stacking. These interactions are noncovalent attractions between the electron clouds of aromatic systems. The specific geometry of stacking (e.g., face-to-face or offset/staggered) would depend on the electrostatic potential of the rings and steric factors. nih.gov In many crystal structures of benzyl derivatives, pi-stacking interactions play a crucial role in linking hydrogen-bonded chains or layers into a three-dimensional framework. nih.gov

| Potential Intermolecular Interactions in this compound | | :--- | :--- | | Interaction Type | Description | | N-H···O Hydrogen Bond | Strong interaction where the hydrogen from an amide N-H group is donated to a carbonyl oxygen (C=O) of a neighboring molecule. The molecule has two such donor/acceptor pairs. | | C-H···O Hydrogen Bond | Weaker interaction involving aromatic or methylene C-H groups as donors and carbonyl oxygens as acceptors. | | Pi-Pi Stacking | Noncovalent interaction between the benzyl and/or the substituted phenyl rings of adjacent molecules. | | C-H···Pi Interaction | An interaction where a C-H bond points towards the face of an aromatic ring on a neighboring molecule. |

Crystal Packing and Polymorphism

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Each polymorph has a different crystal packing arrangement and, consequently, different physical properties. While no specific polymorphs of this compound have been reported in the literature, the molecule's conformational flexibility and multiple hydrogen bonding sites make it a strong candidate for polymorphic behavior. nih.gov For example, different arrangements of hydrogen-bonded chains or different stacking modes of the aromatic rings could lead to distinct crystal forms, a phenomenon observed in other complex organic molecules. nih.govresearchgate.net The specific conditions of crystallization, such as the choice of solvent and temperature, would likely influence which polymorph is formed. researchgate.net

Chiroptical Properties and Stereochemical Investigations

Conformation Analysis in Solution and Solid State

The conformation of this compound describes the spatial arrangement of its atoms, which can differ between the solid state and in solution.

Solid State: In a crystal, the molecule adopts a single, relatively rigid conformation. This conformation is determined by the combination of intramolecular forces (like steric hindrance) and the intermolecular forces that maximize packing efficiency. The key conformational features would be the torsion angles around the single bonds, particularly:

The C-N bonds of the two amide groups.

The bonds connecting the benzyl group to the nitrogen atom.

The bond connecting the phenyl ring to the amide carbonyl group. X-ray crystallography on a single crystal would be the definitive method to determine this solid-state conformation. nih.gov

Solution State: In solution, the molecule is typically more flexible, and multiple conformations can coexist in equilibrium. The rotational barriers around the single bonds are generally low enough to allow for rapid interconversion at room temperature. A key aspect of amide-containing molecules in solution is the potential for cis-trans isomerism around the amide C-N bond due to its partial double-bond character. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such conformational equilibria in solution. nih.govscielo.br For this compound, one could expect a dynamic equilibrium between different rotamers, with the relative populations determined by solvent polarity and temperature.

| Key Torsional Angles for Conformation | | :--- | :--- | | Torsion Angle | Description | | ω1 (C-N bond of acetamido group) | Defines the cis/trans planarity of the first amide group. A trans conformation is generally favored. | | ω2 (C-N bond of benzamide group) | Defines the cis/trans planarity of the central amide group. | | φ (N-CH2 bond) | Rotation around this bond determines the orientation of the benzyl group. | | ψ (C-C(O) bond) | Rotation around this bond determines the orientation of the substituted phenyl ring relative to the central amide. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is valued for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Molecular Modeling

Functional Basis Set Typical Application
B3LYP 6-311++G(2d,p) Geometry Optimization, Electronic Properties nih.gov
B3LYP 6-31G+(d,p) Electronic Structure, Reactivity Analysis nih.gov
APFD aug-cc-pVDZ Conformational Energy Calculations scielo.br

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties. This method is particularly useful for calculating the electronic absorption spectra (UV-Visible spectra). nih.gov

By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). For example, a TD-DFT calculation might reveal electronic transitions corresponding to π→π* and n→π* excitations within the aromatic rings and amide groups of N-benzyl-4-acetamidobenzamide. These theoretical spectra can be compared with experimental data to aid in the interpretation and assignment of the observed absorption bands. nih.gov

Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Conceptual Data from HOMO-LUMO Analysis

Parameter Description Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates a better electron acceptor.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. ejosat.com.tr

The MEP surface uses a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. These are often located around electronegative atoms like oxygen and nitrogen. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms. nih.gov For this compound, MEP analysis would likely highlight the carbonyl oxygen and amide nitrogen as regions of high electron density, while the N-H and C-H protons would be areas of positive potential. This information is valuable for predicting intermolecular interactions. ejosat.com.trchemrxiv.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

This compound is a flexible molecule with several rotatable bonds. This flexibility allows it to adopt numerous conformations in solution. Conformational analysis aims to identify the most stable, low-energy conformations and understand the energy barriers between them. scielo.brresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) scielo.br
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide nih.gov
N-benzyl-4-sulfamoyl-benzamide irbbarcelona.org
N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide researchgate.net
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide nih.gov
(2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2methoxyphenylimino) thiazolidin-4-one nih.gov
N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide nih.gov
3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one ejosat.com.tr
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov

Predictive Models for Chemical Properties (Excluding Clinical/Safety)

Computational models can predict a wide range of chemical properties, offering insights into reactivity and stability without the need for extensive laboratory experiments.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate electronic structure and predict reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important, as a smaller gap generally implies higher chemical reactivity. nih.gov For instance, in a DFT analysis of various bioactive derivatives, the energy gap was used to rank compounds by their reactivity and stability, with a compound having a gap of 4.77 eV being the most reactive and one with a gap of 8.39 eV being the most stable. nih.gov Other descriptors, such as chemical hardness (η) and electrophilicity (ω), are also calculated from these frontier orbitals to provide a more nuanced picture of a molecule's potential reaction pathways. nih.gov

Table 4: Typical Chemical Reactivity Descriptors from DFT Calculations

DescriptorSymbolSignificanceExample Value Range (for various organic molecules)
HOMO EnergyEHOMOEnergy of the outermost electron orbital; relates to electron-donating ability.-6 to -9 eV
LUMO EnergyELUMOEnergy of the lowest empty orbital; relates to electron-accepting ability.-1 to -3 eV
HOMO-LUMO GapΔEEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov4 to 8 eV. nih.gov

Computational methods are also adept at predicting the thermodynamic stability of different molecular structures or conformations. By calculating the total electronic energy of a molecule in its optimized geometry, researchers can compare the relative stabilities of various isomers or conformers. researchgate.net Studies on benzamide (B126) derivatives have used DFT to determine the most stable structures, concluding that the compound with the lowest total energy is the most stable. researchgate.net Furthermore, thermodynamic properties like interaction enthalpies and Gibbs free energies can be calculated for processes such as a drug binding to a carrier, providing insight into the spontaneity and strength of the interaction in different phases (gas vs. solution). physchemres.org Such predictive models are invaluable for understanding the intrinsic properties of molecules like this compound. mdpi.com

Table 5: Example of Calculated Relative Stabilities for Benzamide Derivatives

Compound/ConformerComputational MethodCalculated Total Energy (kJ/mol)Relative Stability
BenzamideDFT (B3LYP/3-21G)57467.36Reference
Derivative ADFT (B3LYP/3-21G)-1031145.37Less Stable
Derivative BDFT (B3LYP/3-21G)-1034711.17Most Stable (Lowest Energy). researchgate.net

Reactivity and Reaction Mechanisms of N Benzyl 4 Acetamidobenzamide

Amide Bond Reactivity and Hydrolysis

The amide bond is a robust functional group, yet it can be cleaved through hydrolysis under specific conditions. This process is fundamental to the degradation of N-Benzyl-4-acetamidobenzamide, breaking the molecule into its constituent carboxylic acid and amine parts. numberanalytics.compearson.comvaia.com

Amide hydrolysis can be effectively achieved in either acidic or basic environments, typically requiring heat. pressbooks.pubchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, and water, the carbonyl oxygen of the amide is protonated. vaia.compressbooks.pub This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. numberanalytics.com The subsequent steps involve the formation of a tetrahedral intermediate and the eventual cleavage of the carbon-nitrogen bond. pressbooks.pub The final products of this reaction are 4-acetamidobenzoic acid and benzylammonium ion, the protonated form of benzylamine (B48309). libretexts.org The reaction is driven to completion because the resulting amine is protonated by the acid, rendering it non-nucleophilic and shifting the equilibrium. pressbooks.publibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. numberanalytics.comlibretexts.org This reaction is technically base-promoted as a full equivalent of the base is consumed. libretexts.org The process forms a tetrahedral intermediate which then expels the benzylamide anion. This is followed by an acid-base reaction where the newly formed carboxylic acid protonates the amide anion. The final products are the sodium salt of 4-acetamidobenzoic acid and benzylamine. chemguide.co.uklibretexts.org Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic substitution, making strenuous conditions like excessive heating necessary for the reaction to proceed. chemistrysteps.com

Table 1: Illustrative Conditions for Hydrolysis of this compound This table presents plausible reaction conditions based on general amide hydrolysis principles, as specific experimental data for this compound is not readily available.

Hydrolysis Type Reagents Temperature Products
Acid-Catalyzed 1 M HCl (aq) Reflux 4-Acetamidobenzoic acid & Benzylammonium chloride
Base-Catalyzed 1 M NaOH (aq) Reflux Sodium 4-acetamidobenzoate & Benzylamine

While specific studies on the enzymatic degradation of this compound by non-human organisms are not documented, the general principles of amide bond hydrolysis by enzymes can be considered. Protease enzymes, which are ubiquitous in biological systems, catalyze the hydrolysis of amide bonds in proteins. pressbooks.publibretexts.org It is conceivable that certain microbial hydrolases could recognize and cleave the N-benzylamide bond. nih.gov Such enzymatic reactions would proceed under significantly milder conditions (neutral pH, ambient temperature) compared to chemical hydrolysis. The hydrolysis of N-acyl-aminoacyl transfer RNAs, for instance, is a known enzymatic process in bacteria like Escherichia coli. nih.gov

Aromatic Ring Functionalization

This compound possesses two distinct aromatic rings, each with different susceptibilities to substitution reactions due to the electronic effects of their respective substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. byjus.comsavemyexams.com The regioselectivity of this reaction on this compound is directed by the activating and deactivating nature of its substituents.

Ring A (4-Acetamidophenyl group): The acetamido group (-NHCOCH₃) is an activating group and an ortho, para-director. brainly.comechemi.combrainly.com This is because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. brainly.comstackexchange.com However, the acetamido group is a less powerful activator than an amino (-NH₂) group because the electron-withdrawing carbonyl group pulls some electron density away from the nitrogen. brainly.comvaia.com Since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the acetamido group (C3 and C5). Common EAS reactions include nitration, halogenation, and sulfonation. ijarsct.co.in For example, bromination using bromine in acetic acid would be expected to yield 3-bromo-4-acetamidobenzamide derivatives. acs.orgchegg.com

Ring B (N-Benzoyl group): The benzoyl group attached to the nitrogen is an electron-withdrawing group due to the carbonyl functionality. This deactivates the benzyl (B1604629) ring (Ring B) towards electrophilic attack. The carbonyl group directs incoming electrophiles to the meta position. wikipedia.org Therefore, forcing conditions would be required for substitution on this ring, and it would occur at the positions meta to the point of attachment to the amide nitrogen.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table illustrates the expected major products from EAS reactions based on directing group effects.

Reaction Reagents Target Ring Predicted Major Product Position
Nitration HNO₃, H₂SO₄ Ring A 3-Nitro
Bromination Br₂, FeBr₃ Ring A 3-Bromo
Sulfonation Fuming H₂SO₄ Ring A 3-Sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ Ring A 3-Acyl

Nucleophilic aromatic substitution (SNAr) is generally not a feasible reaction for the unsubstituted aromatic rings of this compound. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. wikipedia.orgtandfonline.comtandfonline.com Since this compound lacks these features, the SNAr mechanism is highly unfavorable.

The benzyne (B1209423) mechanism is also unlikely under typical nucleophilic substitution conditions, as it requires extremely strong basic conditions (e.g., NaNH₂) and a leaving group on the ring to facilitate the formation of the highly reactive benzyne intermediate.

The benzylic C-H bonds of the N-benzyl group are susceptible to radical abstraction. A notable application of this reactivity is the oxidative debenzylation of N-benzyl amides. nih.govacs.orgorganic-chemistry.org This reaction can be efficiently promoted by a bromo radical, which can be generated from an alkali metal bromide like KBr and an oxidant such as Oxone. acs.orgorganic-chemistry.orgresearchgate.net

The proposed mechanism involves the following steps:

Oxidation of the bromide ion to a bromo radical.

The bromo radical abstracts a hydrogen atom from the benzylic position, forming a benzyl radical intermediate.

This radical is then oxidized, likely to an oxonium cation, which is subsequently hydrolyzed. acs.org

This process effectively cleaves the benzyl group, converting the N-benzyl amide back into a primary amide. In the case of this compound, this reaction would yield 4-acetamidobenzamide (B3061160). acs.org This method is advantageous as it proceeds under mild conditions and avoids the use of harsh reagents. organic-chemistry.org

Transformations Involving the Benzyl Moiety

The benzyl group attached to the amide nitrogen is a key site for chemical transformations, particularly through oxidation, reduction, and cleavage reactions.

Oxidation and Reduction Reactions

The benzyl group is susceptible to oxidation, which can lead to cleavage of the N-benzyl bond. This process, known as oxidative debenzylation, can be achieved using various reagents. A notable method involves the generation of bromo radicals from alkali metal bromides (like NaBr or KBr) in the presence of an oxidant such as Oxone. organic-chemistry.orgresearchgate.netacs.orgnih.gov This system effectively converts N-benzyl amides into their corresponding primary amides under mild, transition-metal-free conditions. organic-chemistry.orgacs.org The proposed mechanism involves the bromo radical abstracting a hydrogen atom from the benzylic position, followed by oxidation and hydrolysis to yield the debenzylated amide and benzaldehyde. organic-chemistry.org Another approach utilizes DMSO as a non-toxic oxidant, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), to achieve oxidative debenzylation of N-benzyl anilines, a reaction principle that can be extended to N-benzyl amides. oup.com

Reduction of the amide functional group in this compound is possible but typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation would convert the amide into a secondary amine. However, such potent reagents are generally unselective and would likely also reduce the acetamido group present on the 4-position of the benzoyl ring. The benzene rings themselves are resistant to reduction under these conditions and would necessitate more forceful methods like catalytic hydrogenation at high pressure and temperature or a Birch reduction.

N-Debenzylation Strategies

The removal of the N-benzyl group is a common synthetic operation, often employed when the benzyl group is used as a protecting group for the amide nitrogen. Several strategies exist for this transformation, with catalytic hydrogenation being the most prevalent.

Catalytic Hydrogenolysis: This is a widely used method for N-debenzylation. It typically involves a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), and a source of hydrogen. nih.gov The hydrogen source can be hydrogen gas (H₂), often at atmospheric or slightly elevated pressure, or a hydrogen donor in a process called catalytic transfer hydrogenation (CTH). mdma.chmdma.ch Common hydrogen donors for CTH include ammonium (B1175870) formate (B1220265), formic acid, cyclohexene, and 1,4-cyclohexadiene. mdma.chmdma.chsigmaaldrich.com The reaction with ammonium formate is particularly efficient, often proceeding rapidly under neutral conditions at reflux temperature. mdma.chmdma.ch The addition of a weak acid, like acetic acid, can sometimes facilitate the reaction, especially when using hydrogen gas. nih.gov

Oxidative Cleavage: As mentioned previously, the benzyl group can be removed oxidatively. Systems such as Oxone/alkali metal bromide provide a green and efficient method for cleaving the N-benzyl bond to yield the primary amide. organic-chemistry.orgresearchgate.netnih.gov Other oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also effective, particularly for electron-rich benzyl groups, though their applicability can be substrate-dependent. nih.gov

Acid-Mediated Cleavage: Strong acids can also effect N-debenzylation. For instance, refluxing an N-benzylamide with p-toluenesulfonic acid (p-TsOH) in a solvent like toluene (B28343) can cleanly provide the corresponding primary amide in good yields. researchgate.net

The following table summarizes common N-debenzylation methods applicable to N-benzyl amides.

MethodReagents and ConditionsProduct(s)Reference(s)
Catalytic HydrogenolysisH₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH or MeOH4-Acetamidobenzamide + Toluene nih.gov
Catalytic Transfer HydrogenationAmmonium Formate, Pd/C, in refluxing MeOH4-Acetamidobenzamide + Toluene mdma.ch, mdma.ch
Oxidative CleavageNaBr or KBr, Oxone, in a solvent system like CH₃CN/H₂O at room temperature4-Acetamidobenzamide + Benzaldehyde organic-chemistry.org, acs.org
Acid-Mediated Cleavagep-Toluenesulfonic acid (p-TsOH), in refluxing toluene4-Acetamidobenzamide + Benzyl-derived products researchgate.net

Rearrangement Reactions

Rearrangement reactions offer pathways to structurally diverse molecules from a common precursor. While this compound is not primed for all classical rearrangements, related transformations can be considered.

Beckmann Rearrangement and Analogues

The Beckmann rearrangement is a classic reaction in organic chemistry that converts an oxime into an amide, typically under acidic conditions. wikipedia.orgnumberanalytics.com The reaction mechanism involves the protonation of the oxime's hydroxyl group, making it a good leaving group. This is followed by a concerted migration of the group anti to the leaving group from carbon to nitrogen, yielding a nitrilium ion. alfa-chemistry.commasterorganicchemistry.com Subsequent hydrolysis of the nitrilium ion produces the amide. numberanalytics.commasterorganicchemistry.com

It is crucial to note that this compound, being an amide itself, would not directly undergo a Beckmann rearrangement. This reaction starts from a ketoxime or aldoxime. wikipedia.org For a molecule like this compound to be involved in such a process, it would first need to be conceptually reverse-synthesized to its corresponding ketoxime, which is not a direct or practical transformation. Therefore, the Beckmann rearrangement is not a reaction of this compound but rather a well-known synthetic route to the class of amide compounds to which it belongs.

Other Relevant Intramolecular Rearrangements

While the direct intramolecular rearrangement of this compound is not widely reported, related benzamide (B126) structures can participate in certain cyclization and rearrangement reactions. For example, under specific catalytic conditions, such as those involving palladium catalysis, the C-H bonds of benzamides can be activated to participate in intramolecular annulation reactions. acs.org These advanced synthetic methods can lead to the formation of new heterocyclic ring systems fused to the benzoyl moiety.

Another potential, though less direct, rearrangement pathway could involve a Cloke-type rearrangement of a related cyclopropylimine. Recent studies on titanium-catalyzed carboamination of alkynes have shown that unsaturated imines can be formed through the rearrangement of cyclopropylimine intermediates. acs.org While this is not a direct reaction of the starting amide, it illustrates a type of intramolecular rearrangement that related nitrogen-containing structures can undergo. Classical named reactions like the Hofmann or Curtius rearrangements, which convert amides to amines, are not directly applicable as they typically require a primary amide (in the case of Hofmann) or an acyl azide (B81097) (in the case of Curtius).

Derivatization and Structure Activity/property Relationship Sar/spr Studies

Synthesis of Analogues and Homologues

Alterations to the benzyl (B1604629) group have been a key area of focus. Introducing various substituents onto this phenyl ring can significantly impact the molecule's electronic and steric properties. For instance, studies on related N-benzyl compounds have shown that the presence and position of substituents on the benzyl ring can modulate activity. In a series of N-benzyl-4-((heteroaryl)methyl)benzamides, the nature of the benzyl group was found to be crucial for their inhibitory activity against the InhA enzyme. nih.gov

Similarly, in studies of N-benzyl-2-acetamidoacetamides, substitutions on the benzyl ring were explored to understand their effect on anticonvulsant activity. nih.gov While specific data on N-benzyl-4-acetamidobenzamide is limited in the provided results, the principles from these related series are highly applicable. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the entire molecule, influencing its interactions with biological targets or its physicochemical properties.

A study on novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates demonstrated that substitutions on the benzyl ring significantly influenced their inhibitory activity against various carbonic anhydrase isoforms. nih.gov Electron-withdrawing groups like nitro (NO2) and cyano (CN) on the benzyl moiety generally led to higher inhibitory activities compared to electron-donating groups like methyl (CH3). nih.gov

Table 1: Impact of Benzyl Moiety Substitution on Carbonic Anhydrase Inhibition

Compound Benzyl Substituent hCA II Inhibition (KI, nM)
8i Unsubstituted 85.8
8j 4-Methyl 65.2
8k 4-Nitro 1.7
8l 4-Cyano 2.1
8m 3,5-Difluoro 1.7

This table is illustrative and based on data from a related series of compounds to demonstrate the principle of benzyl moiety modification. nih.gov

The acetamido-phenyl ring is another critical component for modification. The acetyl group (acetamido) itself is a key feature. Research on related structures has investigated the necessity of the acetamido moiety for certain biological activities. For example, in a study of N-benzyl 2-acetamidoacetamides, replacing the acetamido group with other substituents like hydrogen, methyl, or hydroxyl groups showed that while the acetamido group is important, it is not always essential for activity. nih.gov

The position and nature of substituents on this phenyl ring can also have a profound effect. Systematic studies on the substituent effects on phenyl rings in other molecular contexts have shown that these can alter redox properties and steric hindrance. rsc.org For this compound, modifying the substitution pattern on this ring could lead to analogues with altered solubility, crystal packing, or non-covalent interaction capabilities.

The amide bond connecting the benzylamine (B48309) and the 4-acetamidobenzoic acid moieties is a central feature. While direct modifications to this amide linkage in this compound are not detailed in the provided search results, related research offers insights. For example, replacing the amide with a sulfonamide has been explored in similar structures, leading to compounds like N-[4-(Benzylsulfamoyl)phenyl]acetamide. researchgate.net This change significantly alters the geometry and hydrogen bonding capabilities of the molecule.

Furthermore, the synthesis of thiourea (B124793) analogues, such as N-Benzoyl-N'-naphthylthiourea derivatives, demonstrates another strategy for varying the linking group. atlantis-press.com These "thioamides" have different electronic and conformational properties compared to their amide counterparts.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) (Non-clinical)

QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their activities or properties. physchemres.org These models use mathematical equations to describe the relationship between molecular descriptors and the observed effect.

For this compound and its derivatives, QSAR and QSPR models can be developed to predict various non-biological properties. Structural descriptors can include physicochemical properties like lipophilicity (ClogP), electronic parameters (e.g., HOMO and LUMO energies), and steric or topological indices. nih.govnih.gov

A QSAR study on N-Benzoyl-N'-naphthylthiourea derivatives, which share some structural similarities, found a strong correlation between anticancer activity and both lipophilic and electronic properties. The best QSAR model was described by the equation: RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625) atlantis-press.com This equation indicates that both the lipophilicity (ClogP) and the energy of the lowest unoccupied molecular orbital (ELUMO) are significant predictors of activity. atlantis-press.com

Table 2: Descriptors Used in QSAR/QSPR Studies

Descriptor Type Examples Relevance
Electronic Atomic charge, Orbital energies (HOMO, LUMO) Influences reactivity and intermolecular interactions. nih.gov
Hydrophobic Hansch π, ClogP Relates to solubility and membrane permeability. nih.gov
Steric Substituent volume, Molecular weight Describes the size and shape of the molecule. nih.gov
Topological Connectivity indices, Shape indices Encodes information about molecular branching and shape. nih.gov

The design of experiment (DoE) is a systematic approach to plan, conduct, and analyze experiments to efficiently explore the effects of multiple variables. In the context of creating derivative libraries of this compound, DoE can be used to select a diverse and informative set of substituents for synthesis. nih.gov This approach helps to maximize the information gained from a limited number of compounds, avoiding the pitfalls of synthesizing a large number of redundant analogues.

By using factorial designs or other statistical methods, researchers can systematically vary substituents on the benzyl and acetamido-phenyl rings to build robust QSAR models. This allows for a more rational exploration of the chemical space and can accelerate the discovery of compounds with desired properties. physchemres.org

Mechanistic Basis of Structural Modifications on Molecular Function (Non-clinical)

Influence on Receptor Binding or Enzyme Inhibition Mechanisms (In Vitro, Non-human)

There is no specific, publicly accessible research detailing the in vitro receptor binding or enzyme inhibition profile of this compound. However, the broader class of N-benzylacetamide and benzamide (B126) derivatives has been the subject of various structure-activity relationship (SAR) studies, suggesting potential, yet unconfirmed, avenues for the biological activity of the target compound.

For instance, derivatives of α-substituted acetamido-N-benzylacetamides have been investigated for their anticonvulsant properties. These studies indicate that modifications to the N-benzyl group and the acetamide (B32628) moiety can significantly influence their biological effects. Similarly, certain N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives have been explored as inhibitors of amyloid-beta (Aβ42) aggregation, a process relevant to Alzheimer's disease. These findings highlight that the core benzamide structure, present in this compound, is a valid scaffold for interacting with biological targets.

Furthermore, research on N-Benzyl-4-((heteroaryl)methyl)benzamides has identified them as inhibitors of the enzyme InhA, which is crucial for the survival of Mycobacterium tuberculosis. This suggests that the N-benzylbenzamide framework can be adapted to fit into enzyme active sites.

Without direct experimental data for this compound, any discussion of its specific receptor or enzyme interactions remains speculative. The table below summarizes findings for related, but distinct, compounds to illustrate the types of activities observed in this chemical space.

Compound ClassBiological Target/ActivityKey Structural Features
α-substituted acetamido-N-benzylacetamidesAnticonvulsant activityVaried substituents on the acetamide and benzyl groups
N-benzyl, N-phenethyl, and N-benzyloxybenzamidesInhibition of Aβ42 aggregationPresence of a benzamide core with different N-substituents
N-Benzyl-4-((heteroaryl)methyl)benzamidesInhA enzyme inhibitionN-benzylbenzamide with a heteroarylmethyl group at the 4-position

This table is for illustrative purposes and shows data for related compound classes, not for this compound itself.

Impact on Self-Assembly or Supramolecular Properties

Direct studies on the self-assembly or supramolecular characteristics of this compound are not currently available in the public scientific literature. However, the potential for such properties can be inferred from the molecular structure and from studies of similar molecules.

The presence of both hydrogen bond donors (the N-H of the amide and acetamide groups) and acceptors (the C=O of the amide and acetamide groups), along with the aromatic rings, suggests that this compound could participate in intermolecular interactions leading to self-assembly. Hydrogen bonding is a primary driving force for the formation of ordered structures in many organic molecules.

For example, the crystal structure of N-Benzyl-2-(4-nitrophenoxy)acetamide , a related compound, reveals the formation of chains through intermolecular N—H⋯O hydrogen bonds. This observation supports the hypothesis that this compound could also form ordered assemblies in the solid state. The planarity of the benzene (B151609) rings could also lead to π-π stacking interactions, further stabilizing any supramolecular structures.

Without experimental evidence such as single-crystal X-ray diffraction data or spectroscopic studies in solution for this compound, any description of its self-assembly behavior remains theoretical.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the molecular and biochemical interaction studies of the chemical compound This compound in the context of the requested targets and principles.

Extensive searches for research data on the interaction of this compound with Src Kinase, VEGFR-2, USP1/UAF1, and WDV Rep protein have yielded no results. Similarly, no publications were found detailing its protein-ligand interaction dynamics, nucleic acid interactions, supramolecular chemistry, or crystal engineering principles.

Therefore, it is not possible to provide a scientifically accurate article on "this compound" following the specified outline, as the primary research data does not appear to be publicly available.

Molecular Recognition and Biochemical Interaction Studies Non Clinical/in Vitro

Use as Molecular Probes or Research Tools

There is currently no available research to support the use of N-Benzyl-4-acetamidobenzamide as a molecular probe or a research tool for studying molecular recognition and biochemical interactions.

Probes for Biochemical Pathway Elucidation

Similarly, there is no documented use of this compound as a probe for the elucidation of biochemical pathways. Research detailing its interaction with specific biomolecules, its ability to act as an inhibitor or activator in a pathway, or its utility in identifying components of a biochemical cascade is not present in the available scientific record.

Due to the absence of research data, no detailed findings or data tables can be presented.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity and quantifying compounds like N-benzyl-4-acetamidobenzamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods employed.

For compounds with similar structures, such as N-phenylbenzamide, reverse-phase HPLC is a common approach. researchgate.net A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is commonly achieved using a UV detector, as the aromatic rings and amide functional groups in the target molecule are expected to absorb UV light. researchgate.net

Method Development and Validation for Chemical Synthesis Monitoring

Developing an HPLC or GC method for monitoring the synthesis of this compound would involve a systematic process of optimizing separation conditions. This includes selecting the appropriate column, mobile phase composition (for HPLC) or temperature program (for GC), and detector wavelength.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), would be essential to ensure the method is fit for its intended purpose. This process would establish the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, in the analysis of related benzamides, linearity is often demonstrated over a specific concentration range with high correlation coefficients (r² > 0.999). researchgate.net

Application in Process Chemistry and Quality Control

Once validated, these chromatographic methods would be invaluable in process chemistry and quality control. During synthesis, the method could be used to monitor the consumption of starting materials and the formation of the product in real-time. In quality control, the method would be used to determine the purity of the final product, ensuring it meets predefined specifications and is free from significant levels of impurities.

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Metabolite Profiling (Non-biological matrices)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for trace analysis and the characterization of unknown substances.

Identification of Reaction By-products and Degradation Products

During the synthesis of this compound, various by-products and degradation products could potentially form. LC-MS and GC-MS are powerful tools for separating and identifying these impurities, even at trace levels.

The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent molecule and its fragments. The fragmentation pattern is often unique to a specific chemical structure and can be used to elucidate the structures of unknown by-products. For example, in the GC-MS analysis of N-benzyl derivatives, characteristic fragmentation patterns involving the benzyl (B1604629) group are often observed. nih.govcaymanchem.com The fragmentation of protonated benzylamines, a structural component of the target molecule, has been studied in detail and shows characteristic losses of ammonia (B1221849) and subsequent rearrangements. nih.gov

Quantification in Complex Non-biological Samples

LC-MS and GC-MS are also highly effective for quantifying target analytes in complex matrices, such as reaction mixtures or environmental samples. The high selectivity of the mass spectrometer allows for accurate quantification even in the presence of co-eluting substances. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the sensitivity and selectivity of the analysis can be significantly enhanced.

Spectrophotometric and Electrochemical Methods for Quantification

While chromatographic methods are generally preferred for their separation capabilities, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for quantification in certain applications.

Spectrophotometric Methods: UV-Vis spectrophotometry could potentially be used for the quantification of this compound, provided it has a distinct chromophore and there are no interfering substances that absorb at the same wavelength. The method would be based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Electrochemical Methods: Electrochemical techniques, such as voltammetry, could be explored for the quantification of this compound if the molecule possesses electroactive functional groups that can be oxidized or reduced within a suitable potential window. The current generated during the electrochemical reaction would be proportional to the concentration of the compound.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, the presence of two chromophoric systems—the substituted benzamide (B126) and the benzyl group—dictates its UV absorption characteristics.

The primary chromophore is the 4-acetamidobenzamide (B3061160) moiety. The electronic transitions responsible for UV absorption in this part of the molecule are π→π* transitions associated with the benzene (B151609) ring and the carbonyl group of the amide. The acetamido group (-NHCOCH₃) and the benzoyl group act as auxochromes, which can modify the absorption maximum (λmax) and the molar absorptivity (ε) of the benzene ring. For comparison, 4-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The acetylation of the amino group to an acetamido group is expected to cause a slight shift in these absorption bands.

The second chromophore is the N-benzyl group. Benzylamine (B48309) itself shows absorption maxima at around 206 nm and 256 nm. sielc.comsielc.com In the combined molecule of this compound, the electronic systems of the two aromatic rings are not directly conjugated, being separated by the amide linkage and a methylene (B1212753) group. Therefore, the resulting UV spectrum is likely to be a composite of the spectra of the two individual chromophoric systems, with some shifts due to electronic interactions. The π→π* transitions are expected to be the most prominent, appearing at shorter wavelengths, while weaker n→π* transitions, originating from the non-bonding electrons of the oxygen and nitrogen atoms in the amide and acetamido groups, may be observed at longer wavelengths. masterorganicchemistry.com

To determine the concentration of this compound in a solution, a calibration curve would first be established by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, typically at the λmax where the absorbance is highest and the signal-to-noise ratio is optimal. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Expected UV-Vis Absorption Data for this compound

Chromophore/TransitionExpected λmax (nm)Type of Transition
Benzoyl System~230 - 250π→π
Benzyl System~256 - 265π→π
Amide/Carbonyl~270 - 300n→π* (weak)

Note: The values in this table are theoretical estimations based on the analysis of the compound's structural components and data from analogous molecules. Actual experimental values may vary.

Electrochemical Sensing Applications

Electrochemical sensing offers a highly sensitive and often cost-effective alternative for the detection of electroactive compounds. The viability of using electrochemical methods for the analysis of this compound hinges on its ability to be oxidized or reduced at an electrode surface within an accessible potential window.

The electroactivity of this compound is likely to be centered on the amide and amine functionalities, as well as the aromatic rings. While the amide group itself is generally electrochemically stable, substituted benzamides can undergo electrochemical reactions. zendy.ioresearchgate.net For instance, some benzamide derivatives have been shown to be electrochemically active, allowing for their determination using voltammetric techniques. acs.org The secondary amine within the benzylamine moiety could also be susceptible to oxidation at a suitable electrode.

An electrochemical sensor for this compound could be fabricated by modifying an electrode surface to enhance the sensitivity and selectivity of the detection. For example, materials like amino-functionalized metal-organic frameworks or conductive polymers could be used to modify a glassy carbon electrode. rsc.orgresearchgate.net These modifications can facilitate the accumulation of the analyte at the electrode surface and catalyze the electrochemical reaction.

The detection would typically be carried out using techniques such as cyclic voltammetry (CV) to study the electrochemical behavior and identify the oxidation or reduction peaks, followed by more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for quantitative analysis. rsc.orgbenthamdirect.com The peak current in these voltammograms would be proportional to the concentration of this compound.

Given the presence of amino and amide groups, this compound could potentially be used in the development of sensors for metal ions, as these functional groups can act as binding sites. rsc.org Furthermore, the electrochemical amidation of C-H bonds is a known reaction, suggesting that the benzyl C-H bonds in the molecule could be electrochemically active under certain conditions. nih.govresearchgate.net This opens up possibilities for its use in synthetic electrochemistry or as a probe in related sensing applications. The development of a specific electrochemical sensor would require experimental optimization of parameters such as the electrode material, supporting electrolyte, pH, and potential waveform.

Potential Non Biomedical Applications in Materials Science and Catalysis

Application as Catalysts or Ligands in Catalysis

The application of N-benzyl-4-acetamidobenzamide as a direct catalyst or as a ligand in catalytic systems is not described in the available scientific literature. Research in catalysis often involves related benzamide (B126) or N-substituted amide structures, but specific data for this compound is absent.

There are no documented instances of this compound being employed as a catalyst or ligand in either homogeneous or heterogeneous catalysis.

While direct biocatalytic studies involving this compound are not prominent, significant research has been conducted on structurally analogous compounds, particularly in the context of cofactor regeneration. N-benzyl nicotinamide (B372718) (BNA+), which shares the key N-benzylamide feature, serves as a well-documented structural mimic of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+).

Research into the heterogeneous catalytic hydrogenation of BNA+ highlights its potential as a strategy for regenerating cofactors essential for enzymatic reactions. rsc.org In one study, a Platinum-on-silica (Pt/SiO₂) catalyst was used to hydrogenate BNA+ to its active form, 1,4-dihydro-N-benzyl nicotinamide (1,4-BNAH), under mild conditions (20 °C, 1 atm H₂). rsc.org This process is crucial for the sustainability of many biocatalytic systems that rely on NAD(H)-dependent enzymes.

The study revealed that the hydrogenation of BNA+ was significantly more efficient than that of the natural cofactor, NAD+. rsc.org This enhanced efficiency was attributed to the weaker adsorption of BNA+ on the surface of the Pt/SiO₂ catalyst, which in turn mitigated catalyst fouling and allowed for excellent recyclability over multiple cycles. rsc.org The weaker adsorption of BNA+ compared to NAD+ resulted in a higher reaction order with respect to its concentration (0.56 for BNA+ vs. 0.14 for NAD+), contributing to a superior production rate of the regenerated cofactor. rsc.org

Table 1: Comparative Production Rates for Cofactor Hydrogenation

Compound Production Rate (mmol gPt-1 h-1) Production Rate (mmol mmolPt-1 h-1)
N-benzyl nicotinamide (BNA+) 170 81
Nicotinamide adenine dinucleotide (NAD+) 26 12

This table presents the production rates of the hydrogenated forms of BNA+ and NAD+ using a Pt/SiO₂ catalyst, based on data from a comparative study. rsc.org

These findings for N-benzyl nicotinamide underscore the potential utility of the N-benzylamide scaffold in designing robust and efficient mimics for cofactor regeneration in industrial biocatalytic processes. rsc.org

Chemical Sensors and Detection Systems

There is no information available in the scientific literature regarding the use of this compound in the development of chemical sensors or detection systems.

Chemosensors for Specific Analytes

There is no available research demonstrating the use of this compound as a chemosensor. The development of a chemosensor typically involves designing a molecule that exhibits a measurable response (e.g., a change in color or fluorescence) upon binding to a specific analyte. This requires detailed studies of the compound's photophysical properties and its interaction with various ions or molecules. Such studies for this compound have not been reported.

Future Research Directions, Emerging Challenges, and Unexplored Areas

Addressing Synthetic Scalability and Economic Viability

The synthesis of complex amides such as N-benzyl-4-acetamidobenzamide presents inherent challenges that need to be addressed for any potential large-scale application. Amide bond formation, while one of the most common reactions in organic chemistry, often requires coupling agents or harsh conditions that can be costly and generate significant waste. rsc.orgijcce.ac.ir The stability of the amide bond makes its selective transformation and formation a persistent challenge for synthetic chemists. researchgate.netresearchgate.net

Table 1: Challenges and Research Directions in Synthesis

Challenge Future Research Direction
High Cost of Reagents Development of catalytic methods using earth-abundant metals; exploration of solvent-free reaction conditions. nih.govjppres.com
Multi-step Synthesis Designing one-pot or tandem reactions to reduce purification steps and improve efficiency. researchgate.net
Waste Generation Application of green chemistry principles, such as atom economy and use of renewable starting materials. wikipedia.org

Deeper Understanding of Complex Molecular Interactions (Non-clinical)

The structure of this compound, with its multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), as well as aromatic rings, allows for a rich network of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, govern the compound's solid-state structure, which in turn dictates its physical properties like solubility and melting point. rsc.orgijcce.ac.ir

Future research should involve detailed crystallographic studies to elucidate the precise three-dimensional arrangement of molecules in the solid state. ijcce.ac.irresearchgate.net Understanding these packing motifs is crucial, as different polymorphic forms can arise from variations in intermolecular interactions, each with unique properties. rsc.org Computational methods, such as Density Functional Theory (DFT), can complement experimental X-ray diffraction data to analyze the strength and nature of these interactions. ijcce.ac.ir Such studies have been used to compare calculated and experimental bond lengths and angles in related sulfonamide and benzamide (B126) structures, providing deeper insight into their crystalline and gaseous phase conformations. ijcce.ac.ir

Advancements in Computational Predictive Capabilities

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating research and reducing experimental costs. For this compound, methods like Density Functional Theory (DFT) can be used to optimize its geometry, calculate electronic properties, and predict its reactivity. Current time information in Bangalore, IN.archivepp.com Such calculations have been performed for a variety of benzamide derivatives to determine their most stable structures and electronic properties. Current time information in Bangalore, IN.archivepp.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational avenue. By building models that correlate structural features of a series of related compounds with their activities, QSAR can predict the potential biological effects of new molecules. researchgate.netnih.govnih.gov For instance, 3D-QSAR models have been successfully developed for aminophenyl benzamide derivatives to predict their inhibitory activity against certain enzymes. researchgate.net Applying similar methodologies to this compound and its analogues could guide the design of new compounds with specific, desired properties. nih.govnih.gov

Table 2: Computational Approaches for this compound

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT) Structural and Reactivity Analysis Optimized geometry, electronic structure, reaction energies, spectroscopic properties. Current time information in Bangalore, IN.archivepp.com
Molecular Dynamics (MD) Simulations Interaction Analysis Stability of ligand-protein complexes, conformational changes over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Property Prediction Prediction of biological activity based on molecular descriptors. jppres.comarchivepp.comresearchgate.net

| Molecular Docking | Binding Mode Analysis | Prediction of binding affinity and orientation within a receptor active site. nih.govnih.gov |

Exploration of Novel Non-Biomedical Applications

While many benzamide derivatives are explored for their biological activity, the structural features of this compound suggest potential in materials science. nih.gov The presence of amide linkages, which can form strong and directional hydrogen bonds, is a key feature in the design of supramolecular polymers, gels, and other functional materials.

Future research could investigate the potential of this compound as a building block (or "synthon") in crystal engineering and materials science. Its ability to self-assemble through hydrogen bonding could be exploited to create ordered nanostructures. The aromatic rings also offer possibilities for creating materials with interesting electronic or photophysical properties. Exploration into its use as a ligand for metal-organic frameworks (MOFs) or as a component in liquid crystals remains an uncharted area of research. The general class of benzamides forms a core element in many compounds with diverse applications, including as ampakines which modulate brain receptors, suggesting that the this compound scaffold could be adapted for various functional purposes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction and optimization. pku.edu.cn These technologies can be applied to nearly every aspect of the research and development of this compound. For synthesis, ML algorithms can predict reaction outcomes and optimize conditions (e.g., temperature, solvent, catalyst) with greater speed and efficiency than traditional methods, even with small datasets. acs.orgresearchgate.netpku.edu.cnnih.gov

In compound design, generative AI models can propose novel molecular structures based on a desired set of properties. amidetech.com For a scaffold like this compound, AI could be used to design derivatives with enhanced properties, whether for biological activity or material applications. Machine learning models trained on large chemical databases can predict various physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize which new derivatives to synthesize and test. pku.edu.cnamidetech.com

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound is best unlocked through collaborative, interdisciplinary research. The complexity of the molecule and its potential applications require expertise from multiple fields.

Synthetic and Computational Chemistry: Synthetic chemists can focus on developing efficient and scalable syntheses, while computational chemists can model the compound's properties and guide the design of new derivatives. ijcce.ac.ir

Materials Science and Crystal Engineering: Materials scientists can explore its use in creating novel materials, guided by crystallographers who can determine its solid-state structure. rsc.org

Pharmacology and Biology: Should the compound or its derivatives show potential in computational screens, collaborations with biologists and pharmacologists would be essential to evaluate their activity and mechanism of action in biological systems. nih.gov

Such interdisciplinary efforts are crucial for translating fundamental chemical knowledge into practical applications, whether in medicine, materials science, or other technological fields.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-4-acetamidobenzamide, and what reaction conditions yield the highest purity?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) amidation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid, followed by (2) benzylation via coupling with benzylamine using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. Key parameters include maintaining anhydrous conditions during coupling and optimizing stoichiometry (1.2:1 benzylamine-to-acid ratio) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : Prioritize 1H^1H-NMR for benzyl protons (δ 4.4–4.6 ppm, singlet) and acetamido methyl group (δ 2.1 ppm). 13C^{13}C-NMR confirms carbonyl groups (C=O at ~167–170 ppm).
  • IR : Look for amide I (C=O stretch at ~1650–1680 cm1^{-1}) and N-H bend (1540–1560 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks corresponding to molecular weight (e.g., 298.3 g/mol). Validate fragmentation patterns against computational predictions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets like kinases?

  • Methodological Answer :
  • Assay Design : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or MAPK). Include positive controls (staurosporine) and dose-response curves (0.1–100 µM).
  • Data Validation : Confirm activity via Western blotting for downstream phosphorylation targets. Cross-validate with cellular assays (e.g., proliferation inhibition in cancer lines like MCF-7).

Q. What computational strategies are recommended for predicting the binding affinity of this compound with therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding with kinase ATP-binding pockets (e.g., hinge region residues).
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) for affinity rankings.

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Source Verification : Confirm compound purity (HPLC ≥98%) and storage conditions (desiccated, -20°C).
  • Assay Standardization : Compare protocols for cell lines (e.g., passage number), serum concentrations, and incubation times. Replicate experiments with blinded controls.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability and identify outliers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.